Lidocaine N-methyl hydrochloride
Overview
Description
QX-222 belongs to the class of local anesthetics and shares structural similarities with Lignocaine. Its chemical formula is C13H21ClN2O, and the CAS number is 5369-00-6. As a Na+ channel blocker, it plays a crucial role in modulating neuronal excitability and pain perception.
Mechanism of Action
Target of Action
QX 222, also known as Lidocaine N-methyl hydrochloride or QX-222 (chloride), primarily targets sodium channels . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons and other excitable cells .
Mode of Action
QX 222 acts as an open-channel blocker of the acetylcholine (ACh) receptor . When bound, these blockers occlude some of the residues lining the channel .
Biochemical Pathways
The primary biochemical pathway affected by QX 222 is the sodium ion transport pathway . By blocking sodium channels, QX 222 inhibits the flow of sodium ions, which is essential for the initiation and propagation of action potentials .
Pharmacokinetics
It’s known that the compound is a derivative of lidocaine, suggesting that it may share similar pharmacokinetic properties with lidocaine .
Result of Action
The primary result of QX 222’s action is the blockade of nerve signals , leading to a loss of sensation in the area where it’s applied . This makes it potentially useful as a local anesthetic . It’s worth noting that qx 222 has been associated with severe myotoxicity .
Biochemical Analysis
Biochemical Properties
QX-222 acts as an open-channel blocker of the acetylcholine (ACh) receptor . When bound, it occludes some of the residues lining the channel . This interaction with the ACh receptor is crucial for its function as a sodium channel blocker .
Cellular Effects
QX-222 has been shown to inhibit native NaV channels in ND7-23 cells . This inhibition of sodium channels can have significant effects on cellular processes, including the regulation of cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of QX-222 involves its binding within the pore of the acetylcholine receptor channel, acting as an open-channel blocker . This binding occludes some of the residues lining the channel, thereby inhibiting the flow of sodium ions .
Temporal Effects in Laboratory Settings
In laboratory settings, QX-222 has been observed to cause channels to flicker as it repeatedly binds within the pore of the channel and blocks the flow of current through the channel . This suggests that the effects of QX-222 can change over time, potentially influencing long-term cellular function .
Dosage Effects in Animal Models
In animal models, the co-injection of QX-222 and lidocaine has been shown to result in a significant increase in paw withdrawal latency and mechanical withdrawal threshold compared to the administration of lidocaine alone . This suggests that the effects of QX-222 can vary with different dosages .
Transport and Distribution
Given its role as a sodium channel blocker, it is likely that it interacts with transporters or binding proteins involved in sodium ion transport .
Subcellular Localization
Given its role as a sodium channel blocker, it is likely that it is localized to areas of the cell where sodium channels are present .
Preparation Methods
Synthetic Routes:
QX-222 can be synthesized through various routes, including modifications of the Lignocaine structure. One common method involves the alkylation of Lignocaine with methyl iodide or other alkylating agents.
Reaction Conditions:
The alkylation reaction typically occurs under basic conditions, using a strong base like sodium hydroxide (NaOH). The reaction mixture is heated, and the product is isolated and purified.
Industrial Production:
While QX-222 is not widely produced industrially, research laboratories synthesize it for scientific investigations.
Chemical Reactions Analysis
QX-222 undergoes several chemical reactions:
Alkylation Reaction:
Scientific Research Applications
Chemistry:
- QX-222 serves as a valuable tool for studying ion channels, particularly Na+ channels.
- Researchers explore its binding kinetics, selectivity, and voltage-dependent effects.
Biology:
- In neurobiology, QX-222 helps dissect neuronal excitability and action potential propagation.
- It aids in understanding pain pathways and nociception.
Medicine:
- As a local anesthetic, QX-222 has potential clinical applications.
- It may be investigated for pain management, especially in nerve-related conditions.
Industry:
- While not directly used in industry, its study contributes to drug development and ion channel research.
Comparison with Similar Compounds
QX-222 stands out due to its trimethyl structure, distinguishing it from other local anesthetics like Lignocaine and related compounds.
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl]-trimethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-10-7-6-8-11(2)13(10)14-12(16)9-15(3,4)5;/h6-8H,9H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKXSWWTOZBDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201343384 | |
Record name | [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201343384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5369-00-6 | |
Record name | [[(2,6-Dimethylphenyl)carbamoyl]methyl]trimethylazanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201343384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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